molecular formula C17H17BrN2O5S B4343133 2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide

2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide

Cat. No.: B4343133
M. Wt: 441.3 g/mol
InChI Key: UROGZHXXRNDSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide is an organic compound that features a bromophenyl group, a nitrophenyl group, and a dihydroxypropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide can be achieved through a multi-step process involving the following key steps:

    Thioether Formation: The reaction of a thiol group with a halogenated compound to form a thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups may facilitate binding to proteins or enzymes, while the dihydroxypropylthio group could play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-bromophenylacetic acid: A compound with a bromophenyl group and an acetic acid moiety.

    4-bromophenylacetic acid: Similar to 2-bromophenylacetic acid but with the bromine atom in the para position.

    2-bromophenyl)diphenylphosphine: Contains a bromophenyl group and a diphenylphosphine moiety.

Uniqueness

2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S/c18-12-3-1-11(2-4-12)5-17(23)19-13-6-14(20(24)25)8-16(7-13)26-10-15(22)9-21/h1-4,6-8,15,21-22H,5,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROGZHXXRNDSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.